Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Description
Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C27H25ClN2O8 and its molecular weight is 540.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis Techniques
Research in chemical synthesis has led to the development of methods for creating complex organic compounds. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a series of steps including substitution, nitration, reduction, cyclization, and chlorination demonstrates the intricate processes involved in chemical synthesis, confirming the structure through NMR and MS spectrum analysis (Wang et al., 2015). Similarly, the creation of isoquinoline derivatives and their transformation into complex products highlights the versatility of these methods in producing pharmacologically relevant structures (Sobarzo-Sánchez et al., 2010).
Structural and Crystallographic Studies
The determination of compound structures is critical for understanding their potential applications. The novel synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and its structural confirmation through various spectroscopic methods underline the importance of structural analysis in the development of new chemical entities (Kovalenko et al., 2019).
Potential Pharmaceutical Applications
While the direct pharmaceutical applications of "Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate" are not detailed in the available literature, the study of similar compounds can provide insights. For example, the exploration of isoquinoline derivatives for their antiarrhythmic properties reveals the potential for developing new therapeutic agents (Markaryan et al., 2000). Moreover, the synthesis and evaluation of compounds for their antitumor and antimicrobial activities, as seen with derivatives of griseofulvin, indicate the broad spectrum of pharmaceutical applications for chemically synthesized compounds (Xia et al., 2011).
Properties
IUPAC Name |
methyl 4-[[2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O8/c1-35-24-13-17-10-11-29(26(31)18-6-9-21(28)22(12-18)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRQCNMUIBFPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.